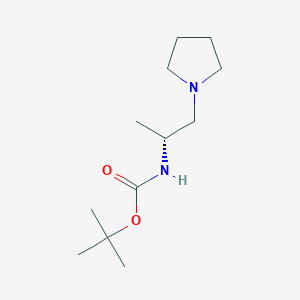
(R)-tert-Butyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a pyrrolidine ring via a propyl chain. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .
Preparation Methods
The synthesis of tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with ®-1-(pyrrolidin-1-yl)propan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dichloromethane, and catalysts like palladium on carbon . Major products formed from these reactions include substituted carbamates and amines .
Scientific Research Applications
tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate is widely used in scientific research, particularly in:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved include the stabilization of intermediate compounds during synthesis and the selective protection of functional groups .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate include:
tert-Butyl carbamate: Used for similar protective purposes but lacks the pyrrolidine ring.
Benzyl carbamate: Another protecting group for amines, but it is removed under different conditions (hydrogenation).
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of the pyrrolidine ring.
The uniqueness of tert-Butyl ®-(1-(pyrrolidin-1-yl)propan-2-yl)carbamate lies in its combination of the tert-butyl carbamate group with the pyrrolidine ring, providing specific reactivity and stability properties .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-pyrrolidin-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-10(9-14-7-5-6-8-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)/t10-/m1/s1 |
InChI Key |
JXHYRACBNLSETP-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CN1CCCC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CN1CCCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
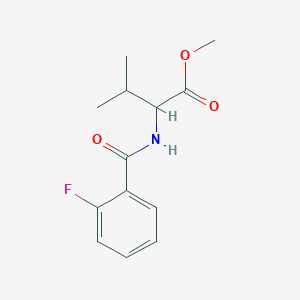
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
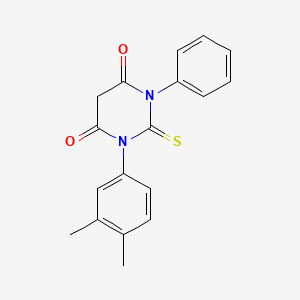
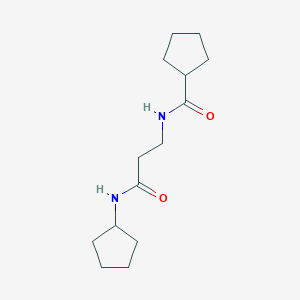
![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)
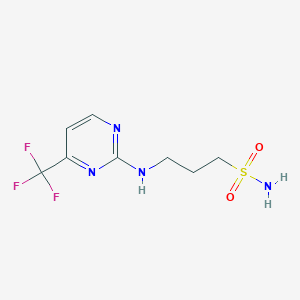
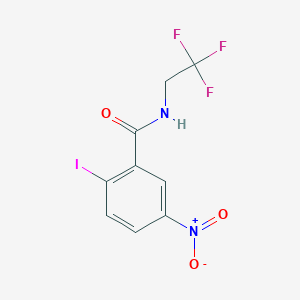
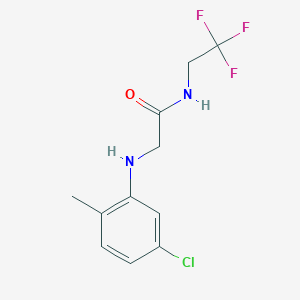
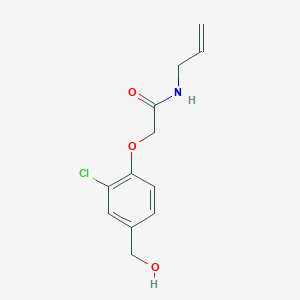
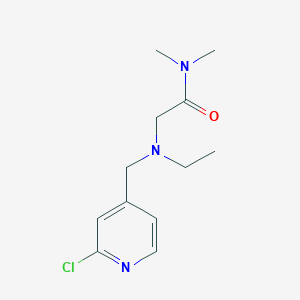
![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
